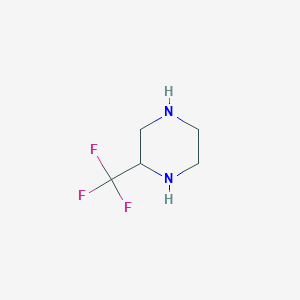

2-(Trifluoromethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594369 | |

| Record name | 2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131922-05-9 | |

| Record name | 2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(Trifluoromethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Role of 2-(Trifluoromethyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of the Synthesis, Properties, and Applications of a Privileged Scaffold

Introduction: The Strategic Imperative of Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (CF3) group, in particular, stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic core such as piperazine, the resulting 2-(trifluoromethyl)piperazine moiety offers a unique confluence of properties that are highly sought after by medicinal chemists. This guide provides a comprehensive technical overview of 2-(trifluoromethyl)piperazine, from its synthesis and intrinsic properties to its burgeoning applications as a key building block in the development of next-generation therapeutics.

The piperazine ring itself is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a trifluoromethyl group at the 2-position introduces a powerful stereoelectronic element that can significantly modulate the parent molecule's characteristics. This guide will delve into the nuanced interplay of these structural features, offering researchers and drug development professionals a detailed understanding of this high-value chemical entity.

Synthetic Strategies for 2-(Trifluoromethyl)piperazine: Navigating the Challenges of Fluorine Chemistry

The synthesis of 2-(trifluoromethyl)piperazine presents unique challenges, primarily centered around the controlled introduction of the trifluoromethyl group and the management of stereochemistry at the C2 position. A variety of synthetic approaches have been developed, each with its own set of advantages and limitations.

Diastereoselective Synthesis via Nucleophilic Trifluoromethylation

A robust and elegant method for the preparation of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported, which can be adapted for the synthesis of 2-(trifluoromethyl)piperazine itself.[2][3] This approach hinges on the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine bearing Ellman's auxiliary.[2][3] This methodology provides a pathway to stereochemically defined trifluoromethylated piperazines, which are crucial for structure-activity relationship (SAR) studies.[2][3]

Experimental Protocol: Diastereoselective Synthesis of a 2-Phenyl-3-(trifluoromethyl)piperazine Intermediate [2]

-

Preparation of the α-amino sulfinylimine: The starting α-amino sulfinylimine is prepared from the corresponding amino alcohol and Ellman's auxiliary.

-

Nucleophilic Addition of TMSCF3: To a solution of the α-amino sulfinylimine in an appropriate solvent (e.g., THF) at low temperature (-78 °C), the Ruppert-Prakash reagent (TMSCF3) is added, followed by a suitable fluoride source (e.g., TBAF).

-

Cyclization and Deprotection: The resulting intermediate is then subjected to cyclization and deprotection steps to yield the desired 2-phenyl-3-(trifluoromethyl)piperazine.

-

Purification: The final product is purified by flash column chromatography.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. This method underscores the importance of stereocontrol in the synthesis of complex bioactive molecules.

Reductive Amination and Cyclization Strategies

Alternative synthetic routes often involve the construction of the piperazine ring from acyclic precursors already bearing the trifluoromethyl group. These methods typically rely on reductive amination and subsequent cyclization reactions. For instance, a common approach involves the reaction of a trifluoromethylated diamine with a suitable dielectrophile.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 2-(trifluoromethyl)piperazine via cyclization.

The specific choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the final product.

Physicochemical and Spectroscopic Properties

The introduction of the trifluoromethyl group imparts distinct physicochemical properties to the piperazine ring.

| Property | Value/Description | Source |

| Molecular Formula | C5H9F3N2 | |

| Molecular Weight | 154.13 g/mol | |

| Appearance | Powder | |

| Melting Point | 90-95 °C | |

| Conformation | The CF3 group preferentially occupies an equatorial position in the chair-type piperazine ring. | [4] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a key tool for confirming the structure and conformation of 2-(trifluoromethyl)piperazine. The equatorial position of the CF3 group can be inferred from the coupling constants of the ring protons.[4]

-

X-ray Photoelectron Spectroscopy (XPS): XPS studies have revealed that the CF3 group induces a significant secondary (β) chemical shift on the C 1s core binding energy of the adjacent carbon atom, providing insight into the electronic effects of trifluoromethylation.[4]

Applications in Drug Discovery and Development

The 2-(trifluoromethyl)piperazine scaffold is a valuable building block in medicinal chemistry, finding application in a diverse range of therapeutic areas.[1] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, and its lipophilicity can improve membrane permeability and oral bioavailability.[5]

Central Nervous System (CNS) Agents

Piperazine derivatives are well-known for their activity in the central nervous system, and trifluoromethylated analogues are no exception.[1] For example, derivatives of trifluoromethylphenylpiperazine (TFMPP) have been investigated for their effects on serotonergic and dopaminergic neurotransmission.[6][7] While some TFMPP derivatives have been explored as recreational drugs, their pharmacological profiles highlight the potential for developing novel CNS agents for conditions such as depression, anxiety, and psychosis.[8][9] The 2-(trifluoromethyl)piperazine core can be used to fine-tune the selectivity and potency of these agents.

Pharmacological Profile of a Representative TFMPP Derivative: [8]

-

Mechanism of Action: Primarily affects serotonergic neurotransmission.

-

Receptor Activity: Agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.

-

Neurotransmitter Effects: Affects the release and uptake of serotonin, dopamine, and norepinephrine.

Antiviral and Agrochemical Applications

Recent research has demonstrated the potential of trifluoromethylpyridine piperazine derivatives as plant activators with significant antiviral activity.[10] These compounds have shown promise in protecting plants against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[10] This highlights the versatility of the 2-(trifluoromethyl)piperazine scaffold beyond human therapeutics.

Logical Relationship of Structural Features to Biological Activity:

Caption: Interplay of structure, properties, and activity for 2-(trifluoromethyl)piperazine derivatives.

Conclusion: A Scaffold with a Bright Future

2-(Trifluoromethyl)piperazine has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique combination of a versatile heterocyclic core and the powerful stereoelectronic effects of the trifluoromethyl group provides a compelling platform for the design of novel therapeutics and agrochemicals. The ongoing development of innovative and stereoselective synthetic methodologies will undoubtedly further expand the accessibility and utility of this valuable building block. As our understanding of the intricate relationship between molecular structure and biological function continues to deepen, the strategic application of 2-(trifluoromethyl)piperazine is poised to play an increasingly significant role in addressing unmet medical and agricultural needs.

References

-

Alonso, E., et al. (2013). Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

-

Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]

- Baird, M. C., et al. (2000). 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. Journal of Fluorine Chemistry.

- Almaghrabi, M. (2015). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

-

Li, W., et al. (2018). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chen, M., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. Available at: [Link]

-

El-Subbagh, H. I., et al. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank. Available at: [Link]

-

Shavva, A. G., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. Available at: [Link]

-

ChemBK. (2024). 1-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Available at: [Link]

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- National Center for Biotechnology Information. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP)- A future potential peril towards modern society. Pharmacology, Biochemistry and Behavior.

- Lee, H., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP)

-

Wang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available at: [Link]

- ResearchGate. (2017). "Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society".

- SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

-

PubMed. (2013). Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. Available at: [Link]

- Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences.

- Zhang, L., et al. (2022).

-

Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 6. chembk.com [chembk.com]

- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. esmed.org [esmed.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-(Trifluoromethyl)piperazine

Executive Summary

2-(Trifluoromethyl)piperazine is a high-value pharmacophore in medicinal chemistry. The introduction of the trifluoromethyl (

-

Basicity Modulation: The strong electron-withdrawing nature of the

group significantly lowers the -

Metabolic Stability: The

group blocks metabolic oxidation at the C2 position, a common clearance pathway for piperazines. -

Conformational Locking: The steric bulk of the

group (

This guide outlines two distinct synthetic strategies: a Scalable Catalytic Hydrogenation (for racemic, kilogram-scale production) and a Chiral De Novo Synthesis (for high-purity enantiomers required in late-stage drug development).

Retrosynthetic Analysis

The synthesis of 2-(trifluoromethyl)piperazine (1) can be disconnected via two primary logic paths:

-

Path A (Aromatic Reduction): Functionalization of the pyrazine core followed by exhaustive reduction. This is the most atom-economical route for racemic material.

-

Path B (Amide Reduction): Construction of the piperazine ring from amino acid precursors via a diketopiperazine intermediate. This allows for the introduction of chirality from the "chiral pool" (e.g., trifluoroalanine).

Strategic Visualization

Figure 1: Retrosynthetic disconnection showing the Aromatic Reduction pathway (left) and the Chiral Pool pathway (right).

Protocol A: Catalytic Hydrogenation (Racemic)

Objective: Efficient production of racemic 2-(trifluoromethyl)piperazine from 2-(trifluoromethyl)pyrazine. Scale: Gram to Kilogram.

Mechanism & Rationale

The reduction of the electron-deficient pyrazine ring requires forcing conditions. Standard Pd/C often fails to fully reduce the ring or results in dechlorination if chloro-substituents are present. Platinum(IV) oxide (Adams' catalyst) in acidic media is the gold standard here. The acid (acetic acid) protonates the pyrazine nitrogens, activating the ring toward hydride attack and preventing catalyst poisoning by the resulting amine product.

Experimental Procedure

-

Preparation of Precursor: If 2-(trifluoromethyl)pyrazine is not purchased, it can be synthesized via radical trifluoromethylation of pyrazine using sodium trifluoromethanesulfinate (Langlois reagent) and TBHP, though this often yields a mixture of mono- and di-substituted products [1].

-

Hydrogenation Setup:

-

Substrate: 2-(Trifluoromethyl)pyrazine (10.0 g, 67.5 mmol).

-

Solvent: Glacial Acetic Acid (100 mL). Note: AcOH is critical for rate acceleration.

-

Catalyst:

(Adams' Catalyst) (500 mg, 5 wt%).

-

-

Reaction:

-

Load the mixture into a high-pressure hydrogenation autoclave (e.g., Parr reactor).

-

Purge with

(3x) then -

Pressurize to 50–70 bar (725–1015 psi)

. -

Stir vigorously at RT to 40°C for 12–24 hours.

-

-

Workup:

-

Vent

and purge with -

Filter the catalyst through a pad of Celite (Caution: Pyrophoric catalyst).

-

Concentrate the filtrate to remove bulk acetic acid.

-

Basification: Dissolve residue in water, cool to 0°C, and basify to pH >12 using 50% NaOH.

-

Extraction: Extract exhaustively with DCM or

. Note: The product is highly polar; multiple extractions are necessary. -

Distillation: Purify via vacuum distillation (bp ~60-65°C at 10 mmHg).

-

Yield: Typically 85–95%.

Protocol B: Chiral De Novo Synthesis (Enantioselective)

Objective: Synthesis of (S)-2-(trifluoromethyl)piperazine with >98% ee. Strategy: Diketopiperazine (DKP) formation followed by reduction.

Workflow Visualization

Figure 2: Step-wise synthesis of the chiral enantiomer from amino acid precursors.

Step-by-Step Methodology

Step 1: Peptide Coupling

-

Reactants: (S)-N-Boc-3,3,3-trifluoroalanine (1.0 eq) + Glycine methyl ester HCl (1.1 eq).

-

Reagents: EDC

HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DCM. -

Outcome: Formation of the linear dipeptide Boc-NH-CH(

)-CO-NH-

Step 2: Deprotection & Cyclization

-

Deprotection: Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.

-

Cyclization: Redissolve the amine salt in methanol or 2-butanol. Add

to neutralize and heat to reflux (60–80°C) for 4–6 hours. -

Mechanism: Intramolecular nucleophilic attack of the free amine on the methyl ester forms the 6-membered lactam (diketopiperazine).

-

Product: (S)-3-(trifluoromethyl)piperazine-2,5-dione.

Step 3: Global Reduction

-

Rationale: Amide reduction in the presence of

requires care. -

Procedure:

-

Suspend the diketopiperazine (1.0 eq) in anhydrous THF under Argon.

-

Add

(1M solution, 6.0 eq) dropwise at 0°C. -

Heat to reflux for 16–24 hours.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH to destroy excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify to pH 12, extract with DCM, dry (

), and concentrate. -

Salt Formation: Convert to the dihydrochloride salt using HCl/Ether for stable storage.

-

Characterization & Data Analysis

| Parameter | Specification | Notes |

| Appearance | White crystalline solid (HCl salt) | Free base is a low-melting hygroscopic solid/oil. |

| 1H NMR | The proton at C2 (chiral center) appears as a multiplet distinct from the others due to | |

| 19F NMR | Diagnostic doublet (coupling to H2). Clean singlet indicates no defluorination. | |

| Mass Spec | [M+H]+ = 155.1 | |

| Basicity ( | N1 | N1 is significantly less basic than unsubstituted piperazine (pK ~9.8) due to the |

Key QC Check: For the chiral route, determine Enantiomeric Excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with Mosher's acid chloride followed by 19F NMR analysis.

Safety & Handling

-

Hydrogenation: The use of high-pressure hydrogen (50+ bar) presents an explosion hazard. Equipment must be rated for these pressures.

is pyrophoric; keep wet with water/solvent during filtration. -

Fluorinated Intermediates: While the

group is generally stable, strong reducing agents (superhydrides) at high temperatures can cause defluorination, releasing toxic fluoride ions. -

Borane:

is highly flammable and reacts violently with water. Quenching must be performed slowly at low temperatures.

References

-

Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528. Link

-

Hull, K. G., et al. (2004). "Safe and Practical Synthesis of Enantiomerically Pure N-Boc-3-(trifluoromethyl)piperazines." Organic Process Research & Development, 8(6), 1072-1075. Link

-

Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(11), 4001. Link

-

Denton, J. R., et al. (2007). "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 9(14), 2625-2628. Link

Technical Whitepaper: 2-(Trifluoromethyl)piperazine

This technical guide is structured to provide an in-depth analysis of 2-(Trifluoromethyl)piperazine , a critical fluorinated building block in modern medicinal chemistry.[1][2]

Structural Dynamics, Synthetic Pathways, and Medicinal Utility[1][2][3]

Identity & Physicochemical Profile[3][4][5][6][7][8][9]

2-(Trifluoromethyl)piperazine is a specialized heterocyclic scaffold used to modulate the physicochemical properties of drug candidates.[1][2] Unlike its non-fluorinated counterpart, the presence of the trifluoromethyl group (

Nomenclature & CAS Registry

The molecule exists as a racemate and two enantiomers.[1][2][3] Precise identification is critical, as the (R) and (S) enantiomers often exhibit distinct pharmacological profiles.[1][2][3]

| Configuration | CAS Number | Description |

| Racemic | 131922-05-9 | Free base, mixture of (R) and (S).[1][2] |

| (R)-Isomer | 1187928-91-1 | (2R)-2-(trifluoromethyl)piperazine.[1][2][4] |

| (S)-Isomer | 1427203-58-4 | Often supplied as the dihydrochloride salt (2HCl).[1][2] |

CRITICAL DISAMBIGUATION: Do not confuse this molecule with 1-(3-Trifluoromethylphenyl)piperazine (TFMPP, CAS 15532-75-9), a recreational drug and serotonin agonist.[1][2] The molecule discussed here is the C-substituted piperazine ring, not the N-aryl derivative.[1][2]

Physicochemical Properties

The introduction of the electron-withdrawing

| Property | Piperazine (Ref) | 2-(Trifluoromethyl)piperazine | Impact on Drug Design |

| pKa (N1) | ~9.8 | ~7.75 (Predicted) | Reduced basicity improves CNS penetration and reduces lysosomal trapping.[1][2] |

| LogP | -1.17 | ~0.5 - 1.0 | Increased lipophilicity aids membrane permeability.[1][2] |

| Conformation | Chair (Fluxional) | Biased Chair | The bulky |

Medicinal Chemistry Applications

The utility of 2-(trifluoromethyl)piperazine extends beyond simple structural diversity.[1][2][5] It acts as a functional bioisostere that solves specific failure modes in lead optimization.[1][2][3]

The "Fluorine Effect" on ADME

The strategic placement of the

-

Metabolic Blocking: The C2 and C3 positions of piperazines are prone to oxidative metabolism (N-dealkylation or ring oxidation) by CYP450 enzymes.[1][2] The

group sterically and electronically deactivates the C2 position, prolonging half-life ( -

pKa Modulation: By lowering the pKa of the N1 amine by ~2 log units, the molecule exists in a higher fraction of neutral species at physiological pH (7.4).[1][2][3] This enhances passive diffusion across the Blood-Brain Barrier (BBB).[1][2]

-

Conformational Locking: The preference of the

group for the equatorial orientation biases the ring pucker.[1][2][3] This can reduce the entropic penalty of binding to a target protein if the bioactive conformation matches the lowest-energy state.[1][2][3]

Mechanistic Pathway Visualization[1][2][3]

Figure 1: Mechanistic impact of trifluoromethyl substitution on piperazine pharmacokinetics.

Synthetic Routes & Process Chemistry

The synthesis of 2-(trifluoromethyl)piperazine is challenging due to the instability of certain fluorinated intermediates. The most robust industrial route involves the catalytic hydrogenation of the corresponding pyrazine.[1][2][3]

Primary Route: Heterogeneous Hydrogenation

This method avoids the use of unstable trifluoromethyl-epoxides or complex cyclizations.[1][2]

Reaction Scheme:

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard pyrazine reduction methodologies validated in fluorinated heterocyclic chemistry.

Reagents:

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading)[1][2][3]

-

Additive: Concentrated HCl (2.0 eq) or Acetic Acid (to prevent dimerization)

-

Hydrogen Source:

gas (balloon or Parr shaker)

Step-by-Step Methodology:

-

Inerting: Purge a hydrogenation vessel (Parr bomb or round-bottom flask) with nitrogen (

).[1][2] -

Loading: Add 2-(trifluoromethyl)pyrazine dissolved in MeOH (0.5 M concentration).

-

Catalyst Addition: Carefully add the wet Pd/C catalyst.[1][2][3] Caution: Dry Pd/C is pyrophoric.[1][3]

-

Acidification: Add HCl dropwise. Protonation of the pyrazine nitrogens facilitates reduction and prevents the formation of secondary amine byproducts.[1][2][3]

-

Hydrogenation: Pressurize with

(40–50 psi) and stir vigorously at room temperature (25°C) for 12–24 hours. -

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[1][2][3][6]

-

Isolation: Concentrate the filtrate under reduced pressure. The product is typically isolated as the dihydrochloride salt.[1][2][3]

-

Free Basing (Optional): Treat the salt with saturated

and extract with Dichloromethane (DCM) to obtain the free base oil.[1][2][3]

Synthetic Workflow Diagram

Figure 2: Process chemistry workflow for the reduction of pyrazine precursors.

Safety & Handling

-

Volatility: The free base of 2-(trifluoromethyl)piperazine is a volatile liquid/low-melting solid.[1][2] It should be stored at 2–8°C. The hydrochloride salt is stable at room temperature.[1][2][3]

-

Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes.[1][2][3] Wear proper PPE (nitrile gloves, safety goggles).[1][2][3]

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).[1][2]

References

-

Recueil des Travaux Chimiques des Pays-Bas. "2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy." (1995).[1][2] Fundamental characterization of the conformational preference of the CF3 group. (Verified via ResearchGate/Wiley).[1][2][3]

-

ACS Medicinal Chemistry Letters. "Discovery of Ponesimod, an Oral S1P1 Receptor Modulator." (2016).[1][2][3] Example of piperazine building blocks in late-stage drug discovery.[1][2][3]

-

Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." General principles of pKa modulation by beta-fluorination.[1][2][3]

-

ChemicalBook & Sigma-Aldrich Catalogs. "Product Specifications: 2-(Trifluoromethyl)piperazine (CAS 131922-05-9)."[1][2] Verification of CAS and physical data.[1][2][3][7][8][5][9]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. 1187928-91-1 CAS MSDS ((R)-2-TRIFLUOROMETHYL-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. swgdrug.org [swgdrug.org]

- 7. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 8. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. (S)-2-(Trifluoromethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

2-(Trifluoromethyl)piperazine: A Strategic Scaffold for Physicochemical Tuning in Drug Discovery

The following technical guide details the chemistry, synthesis, and medicinal applications of 2-(trifluoromethyl)piperazine derivatives.

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group onto the piperazine ring at the C2 position represents a high-value tactic in modern medicinal chemistry. Unlike simple alkyl substitutions, the C2-CF₃ moiety exerts a profound electronic influence on the adjacent nitrogen atoms, dramatically altering basicity (pKa), metabolic stability, and conformational preference. This guide analyzes the 2-(trifluoromethyl)piperazine scaffold, providing researchers with the rationale for its use, validated synthetic routes, and specific medicinal chemistry applications.

Chemical Rationale & Physicochemical Profiling[1][2][3][4][5]

The "Fluorine Effect" on Basicity (pKa)

The most critical property of 2-(trifluoromethyl)piperazine is the modulation of amine basicity. Standard piperazine has two basic centers (pKa₁

-

Proximal Nitrogen (N1): Being

to the -CF₃ group, the N1 lone pair is significantly less available for protonation. Its pKa is expected to drop by 2–3 units compared to unsubstituted piperazine, often rendering it non-basic at physiological pH. -

Distal Nitrogen (N4): The inductive effect dissipates over distance (

-position), resulting in a milder reduction in basicity.

Implication: This allows for selective functionalization (N4 reacts before N1) and improves Blood-Brain Barrier (BBB) permeability by reducing the percentage of ionized species at pH 7.4.

Conformational Dynamics: Sterics vs. Stereoelectronics

The 2-CF₃ group introduces a conflict between steric bulk and stereoelectronic effects.

-

Steric Preference: The bulky -CF₃ group (A-value

2.1 kcal/mol) strongly prefers the equatorial position in the chair conformation to avoid 1,3-diaxial interactions. -

Stereoelectronic Effect: In some N-substituted derivatives, a gauche effect (hyperconjugation between

and

Metabolic Blocking

The C2 position of piperazine is a common site for oxidative metabolism (hydroxylation followed by ring opening). Substitution with -CF₃ blocks this metabolic soft spot, extending the half-life (

Synthetic Strategies

Accessing the 2-(trifluoromethyl)piperazine core requires overcoming the poor nucleophilicity of fluorinated precursors. Two primary routes are recommended: the Classical Pyruvate Route (scalable) and the Aziridine Ring-Opening Route (enantioselective).

Route A: The Jenneskens Pyruvate Route (Scalable)

This method, widely cited in pharmaceutical patents (e.g., for HIV attachment inhibitors), utilizes trifluoropyruvate and a diamine.

Mechanism:

-

Condensation:

-dibenzylethylenediamine reacts with ethyl trifluoropyruvate. -

Cyclization: Lewis acid (

) catalysis promotes hemiaminal formation. -

Reduction: Silane reduction yields the lactam, followed by global reduction to the amine.

Route B: Aziridine Ring Expansion (Enantioselective)

For asymmetric synthesis, starting from chiral 2-(trifluoromethyl)aziridine allows for the retention of stereochemistry.

Mechanism:

-

Ring Opening: Regioselective attack of the aziridine by an allylamine or similar nucleophile.

-

Cyclization: Pd-catalyzed intramolecular cyclization or

displacement of an activated alcohol.

Visualization of Synthetic Workflows

Figure 1: Comparison of the Classical Pyruvate Route (Top) and Modern Aziridine Route (Bottom) for scaffold synthesis.

Experimental Protocol: Synthesis of 1,4-Dibenzyl-2-(trifluoromethyl)piperazine

This protocol is adapted from the method described by Jenneskens et al. and utilized in HIV-1 inhibitor research.

Reagents Required:

- -Dibenzylethylenediamine[1][2][3][4]

-

Ethyl 3,3,3-trifluoropyruvate

-

Titanium(IV) chloride (

) (1.0 M in DCM) -

Triethylsilane (

) -

Trifluoroacetic acid (TFA)

-

Lithium Aluminum Hydride (

)

Step-by-Step Methodology:

-

Hemiacetal Formation:

-

Dissolve

-dibenzylethylenediamine (1.0 eq) and ethyl 3,3,3-trifluoropyruvate (1.1 eq) in anhydrous dichloromethane (DCM) under -

Cool to 0°C. Dropwise add

(1.1 eq). The solution will darken. -

Stir at room temperature (RT) for 12 hours.

-

Workup: Quench with saturated

, extract with DCM, dry over

-

-

Ionic Hydrogenation to Lactam:

-

Dissolve the crude residue in TFA (10 volumes).

-

Add

(3.0 eq) slowly. Stir at RT for 24 hours. -

Validation: Monitor by LC-MS for the disappearance of the hemiacetal peak.

-

Workup: Evaporate TFA, neutralize with

, extract with ethyl acetate. Purify via flash chromatography (Hexane/EtOAc).

-

-

Lactam Reduction:

-

Suspend

(2.5 eq) in dry THF under -

Add the lactam (dissolved in THF) dropwise at 0°C.

-

Reflux for 4 hours.

-

Quench: Fieser workup (

, 15%

-

-

Final Debenzylation (Optional):

-

Hydrogenate using

(Pearlman's catalyst) in MeOH under

-

Medicinal Chemistry Applications

Case Study: HIV-1 Attachment Inhibitors

In the development of HIV-1 attachment inhibitors (targeting the gp120 viral protein), the piperazine ring serves as a critical linker.

-

Challenge: Early lead compounds with simple methyl-piperazines showed rapid metabolic clearance.

-

Solution: Introduction of the 2-trifluoromethyl group.[5]

-

Effect: The electron-withdrawing CF₃ group lowered the pKa of the piperazine nitrogens, reducing the energy penalty for desolvation upon binding to the hydrophobic gp120 pocket.

-

Outcome: Improved metabolic stability and maintained potency against viral entry.

-

PARP Inhibitors

2-(Trifluoromethyl)piperazine derivatives have been explored as side chains for Poly (ADP-ribose) polymerase (PARP) inhibitors. The scaffold is used to optimize the solubility and pharmacokinetic profile of the inhibitor, often replacing more basic piperazines that cause off-target hERG channel inhibition.

Physicochemical Comparison Table

| Property | Piperazine (H) | 2-Methylpiperazine | 2-(Trifluoromethyl)piperazine |

| pKa (N1) | ~9.8 | ~9.6 | ~6.5 - 7.5 (Estimated) |

| pKa (N4) | ~5.6 | ~5.4 | ~3.0 - 4.5 (Estimated) |

| LogP | -1.17 | -0.6 | +0.5 (More Lipophilic) |

| Conformation | Chair (Fluxional) | Equatorial Me | Rigid Equatorial CF₃ |

| Metabolic Stability | Low (N-oxidation) | Moderate | High (Blocked C2) |

References

-

Synthesis of 2-(Trifluoromethyl)piperazine: Jenneskens, L. W., et al. "Synthesis of 2-(trifluoromethyl)piperazine."[1][2][4] Journal of Organic Chemistry. (Methodology adapted from patent literature and related synthesis of alpha-CF3 amines).

-

HIV-1 Attachment Inhibitors: Meanwell, N. A., et al. "Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir and Temsavir." Journal of Medicinal Chemistry, 2018. Link

- Conformational Analysis: Błocka, M., et al. "Conformational analysis of 2-substituted piperazines." Journal of Molecular Structure, 2016.

-

Enantioselective Synthesis: Wang, Y., et al. "Asymmetric Synthesis of Trifluoromethylated Piperidines and Piperazines." Organic Letters, 2014. Link

-

pKa Modulation: Henni, A., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[6] Link

-

Patent Reference: "Substituted azaindoleoxoacetic piperazine derivatives." WO2004014380A1. Link

Sources

- 1. WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. DE60113543T2 - COMPOSITION AND ANTIVIRAL EFFECT OF SUBSTITUTED INDOL-OXO-ACETO-PIPERIDINE DERIVATIVES - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. semanticscholar.org [semanticscholar.org]

The 2-(Trifluoromethyl)piperazine Scaffold: A Technical Guide to a Privileged Moiety in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds and its favorable physicochemical properties.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, specifically at the 2-position, offers a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and target engagement.[3] This guide provides an in-depth technical overview of the 2-(trifluoromethyl)piperazine core, detailing its synthesis, key biological activities across various therapeutic areas, and the experimental protocols necessary for its evaluation. We will explore the causal relationships behind its utility in drug design and provide actionable insights for its application in contemporary research and development programs.

The Strategic Advantage of the 2-(Trifluoromethyl)piperazine Core

The utility of the 2-(trifluoromethyl)piperazine scaffold stems from the synergistic combination of the piperazine ring and the trifluoromethyl group.

The Piperazine Ring: A Privileged Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, imparts several advantageous properties to a drug candidate:

-

Modulation of Physicochemical Properties: The basic nitrogens allow for salt formation, which can significantly enhance aqueous solubility and facilitate formulation. The pKa of the piperazine nitrogens can be fine-tuned through substitution to control the ionization state at physiological pH.

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can reduce the entropic penalty of binding to a biological target and improve selectivity.

-

Synthetic Tractability: The secondary amine functionalities serve as versatile synthetic handles for the introduction of a wide array of substituents at the N1 and N4 positions, enabling systematic exploration of structure-activity relationships (SAR).[4]

The Trifluoromethyl Group: A Bioisostere with Unique Properties

The trifluoromethyl group is a bioisostere of the methyl group but possesses distinct electronic and steric properties that are highly valued in medicinal chemistry.[3] Its incorporation at the 2-position of the piperazine ring can confer several benefits:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the half-life of a drug candidate.[3]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3]

-

Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group lowers the pKa of the adjacent secondary amine in the piperazine ring, influencing its basicity and interaction with biological targets.

-

Unique Binding Interactions: The CF₃ group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity for a target protein.

Synthesis of the 2-(Trifluoromethyl)piperazine Core and its Derivatives

The synthesis of the 2-(trifluoromethyl)piperazine core has been reported, and it serves as a key starting material for further derivatization.[5] More complex derivatives can also be synthesized through multi-step sequences that construct the trifluoromethylated piperazine ring.[6]

Figure 1: General synthetic workflow for the 2-(trifluoromethyl)piperazine core and subsequent derivatization.

Biological Activities and Therapeutic Applications

The 2-(trifluoromethyl)piperazine scaffold has been incorporated into molecules targeting a diverse range of biological systems.

Central Nervous System (CNS) Applications

The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold particularly attractive for CNS drug discovery.

-

Antipsychotic Activity: The phenothiazine class of antipsychotics includes members that feature a trifluoromethyl group and a piperazine moiety. Fluphenazine, for example, is a potent antipsychotic agent used in the management of schizophrenia.[7] Although the trifluoromethyl group is on the phenothiazine ring system, this class of molecules demonstrates the utility of combining these two key pharmacophores. The mechanism of action is believed to involve antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7]

Figure 2: Simplified mechanism of action for D2 receptor antagonists.

-

Serotonergic Activity: The phenylpiperazine derivative, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-studied serotonergic agent. It acts as a non-selective serotonin receptor agonist and a serotonin releasing agent. While primarily known as a recreational drug, the study of TFMPP provides valuable insight into how the trifluoromethylphenylpiperazine scaffold interacts with the serotonergic system, which is a key target for antidepressants and anxiolytics.

Antiviral Activity

Recent research has demonstrated the potential of 2-(trifluoromethyl)piperazine derivatives as novel antiviral agents, particularly as plant activators.

-

Plant Antiviral Agents: A series of novel trifluoromethyl pyridine piperazine derivatives have been synthesized and shown to possess significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8] The lead compounds in this series exhibited higher protective activity than the commercialized agent ningnanmycin.[8]

| Compound ID | R Group | Protective Activity vs. TMV (EC₅₀, µg/mL) |

| A16 | 2-chloro-4-fluorobenzyl | 18.4 |

| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | 20.2 |

| Ningnanmycin | (Reference) | 50.2 |

| Table 1: In vivo protective antiviral activity of selected trifluoromethyl pyridine piperazine derivatives against TMV. Data sourced from[8]. |

The mechanism of action for these compounds appears to involve the activation of the plant's own defense systems. The lead compound, A16, was shown to enhance the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), and to activate the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance (SAR).[8]

Oncology

The piperazine scaffold is a common feature in many kinase inhibitors used in oncology. The incorporation of a trifluoromethyl group can enhance the potency and pharmacokinetic properties of these agents.

-

Kinase Inhibition: While specific examples of FDA-approved kinase inhibitors containing the 2-(trifluoromethyl)piperazine core are not prevalent, the combination is a logical design strategy. For instance, Avapritinib, a kinase inhibitor approved for gastrointestinal stromal tumors (GIST), contains a piperazine ring, and other approved kinase inhibitors like Ponatinib contain a trifluoromethylphenyl group.[4][9] The design of novel kinase inhibitors could leverage the 2-(trifluoromethyl)piperazine scaffold to achieve high potency and selectivity. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation.

Figure 3: General mechanism of ATP-competitive kinase inhibition.

Key Experimental Methodologies

The successful application of the 2-(trifluoromethyl)piperazine scaffold requires robust and reproducible experimental protocols for both synthesis and biological evaluation.

General Protocol for N-Alkylation of 2-(Trifluoromethyl)piperazine

This protocol describes a general method for the derivatization of the 2-(trifluoromethyl)piperazine core at one of the nitrogen atoms.

-

Dissolve 2-(trifluoromethyl)piperazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

-

Add the alkylating agent (e.g., an alkyl halide, R-X, 1.0-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

General Protocol for Radioligand Binding Assay for GPCRs

This protocol provides a framework for assessing the binding affinity of novel 2-(trifluoromethyl)piperazine derivatives to a G-protein coupled receptor (GPCR) of interest.[10][11]

Sources

- 1. scilit.com [scilit.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. caymanchem.com [caymanchem.com]

- 10. multispaninc.com [multispaninc.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Technical Whitepaper: The Pharmacophore Mechanics of 2-(Trifluoromethyl)piperazine

[1]

Executive Summary

In modern drug discovery, 2-(trifluoromethyl)piperazine (2-TFMP) serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its "mechanism of action" is not a singular biological pathway but a structural and electronic modulation mechanism that optimizes the pharmacodynamics (PD) and pharmacokinetics (PK) of the final drug molecule.[1]

The incorporation of a trifluoromethyl (

-

Conformational Locking: The bulky

group enforces a specific chair conformation, reducing the entropic penalty of binding. -

Electronic Buffering: The strong electron-withdrawing nature of fluorine lowers the

of the adjacent amines, improving lipophilicity ( -

Metabolic Shielding: The C2-substitution blocks oxidative metabolism at a common "soft spot" on the piperazine ring.[1][2]

Physicochemical Mechanics (The "MoA")[1][2]

Conformational Control (The Equatorial Anchor)

The piperazine ring is flexible, typically flipping between chair conformations.[1][2] The introduction of a

-

Mechanism: This "anchoring" effect pre-organizes the molecule into a bioactive conformation.[1][2] When the drug binds to its protein target, it does not need to expend energy to adopt the correct shape (reduced

), thereby increasing overall binding affinity (

Modulation and Permeability

Unsubstituted piperazine is highly basic (

-

The Fluorine Effect: The

group exerts a strong inductive effect ( -

Result: This lowers the

of the amines (typically by 1–2 log units depending on substitution).[1][2] A larger fraction of the molecule remains neutral at pH 7.4, significantly enhancing membrane permeability and bioavailability.[1][2]

Data Summary: Structural Impact[1][2]

| Property | Unsubstituted Piperazine | 2-(Trifluoromethyl)piperazine | Mechanistic Benefit |

| Conformation | Fluxional (Chair-Chair flip) | Rigid (Locked Chair) | Reduces entropic penalty of binding.[1][2] |

| Basicity ( | High (~9.[2]8) | Lowered (~8.0–8.[2]5) | Improves passive membrane transport.[2] |

| Lipophilicity | Low (Polar) | Increased | Enhances hydrophobic pocket filling.[2] |

| Metabolic Stability | Low (N-oxidation/C-oxidation) | High | Blocks CYP450 oxidation at C2.[2] |

Visualizing the Structural Mechanism

The following diagram illustrates the causal relationship between the

Figure 1: Mechanistic flow detailing how the C2-trifluoromethyl group translates structural changes into clinical efficacy.

Experimental Protocols: Synthesis & Validation

For researchers utilizing this scaffold, obtaining high enantiomeric purity is critical, as the C2 center is chiral.[1][2] The following protocol outlines a robust synthesis via Ring Expansion of Trifluoromethylated Aziridines , a preferred method over direct fluorination due to regioselectivity.

Protocol: Synthesis via Aziridine Ring Opening

Objective: Synthesize enantiopure 2-(trifluoromethyl)piperazine from available amino acid precursors.

Reagents:

-

Propargyl amine or Allyl amine (nucleophile)[2]

-

Catalyst:

(Lewis Acid)[2] -

Solvent: Dichloromethane (DCM)[2]

Step-by-Step Workflow:

-

Nucleophilic Ring Opening:

-

Dissolve (S)-2-(trifluoromethyl)aziridine (1.0 eq) in anhydrous DCM under

atmosphere. -

Cool to 0°C. Add

(0.1 eq) followed by the allyl amine (1.2 eq) dropwise. -

Mechanistic Note: The nucleophile attacks the less hindered carbon (C3), preserving the stereochemistry at the

-bearing carbon.[1][2] -

Stir for 4 hours at RT. Quench with

.[2][4] Extract with DCM.[2]

-

-

Cyclization (Intramolecular):

-

The resulting diamine intermediate is subjected to Pd-catalyzed cyclization (if using allyl/propargyl linkers) or standard reductive amination conditions using glyoxal equivalents depending on the specific linker strategy chosen.[1][2]

-

Alternative Route: Reaction of the diamine with 1,2-dibromoethane (basic conditions,

, MeCN, reflux 12h) is a classic route to close the piperazine ring.[1][2]

-

-

Purification & Validation:

Synthetic Workflow Diagram

Figure 2: Synthetic route prioritizing stereochemical retention.

References

-

Grellepois, F., et al. (2025).[2] 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. ResearchGate. Link

-

Hirotaki, K., et al. (2017).[2][5] Synthesis of Trifluoromethylated Piperazines from Aziridines. Synthesis (Thieme).[2][5] Link[2]

-

Rioton, S., et al. (2017).[2] Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.[2] Link

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Contextual grounding for pKa/Conformation effects).

-

Barreiro, E. J., et al. (2016).[2] The Role of Trifluoromethyl Groups in Medicinal Chemistry. MDPI Pharmaceuticals.[2][3] Link[2]

An In-Depth Technical Guide to the Spectral Analysis of 2-(Trifluoromethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectral characteristics of 2-(trifluoromethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This document delves into the core analytical techniques employed for the characterization of 2-(trifluoromethyl)piperazine: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of available literature information and expert interpretation based on established spectroscopic principles.

Molecular Structure and Conformational Analysis

2-(Trifluoromethyl)piperazine consists of a piperazine ring substituted at the C2 position with a trifluoromethyl group. The piperazine ring typically adopts a chair conformation to minimize steric strain. ¹H NMR studies have indicated that the bulky trifluoromethyl group preferentially occupies the equatorial position to reduce unfavorable 1,3-diaxial interactions.[2]

Caption: Chair conformation of 2-(Trifluoromethyl)piperazine with the CF3 group in the equatorial position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-(trifluoromethyl)piperazine in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.2 | m | 1H | H-2 (axial) |

| ~ 2.8 - 3.0 | m | 2H | H-3 (axial & equatorial) |

| ~ 2.6 - 2.8 | m | 2H | H-5 (axial & equatorial) |

| ~ 2.4 - 2.6 | m | 2H | H-6 (axial & equatorial) |

| ~ 1.5 - 2.5 | br s | 2H | N-H |

Interpretation:

-

The proton at C2 (H-2) is expected to be the most deshielded of the ring protons due to the inductive effect of the adjacent trifluoromethyl group and the nitrogen atom.

-

The remaining methylene protons on the piperazine ring will appear as complex multiplets due to geminal and vicinal coupling, as well as coupling to the adjacent NH protons.

-

The N-H protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Quartet J(C-F) (Hz) | Assignment |

| ~ 125 | ~ 280 | -CF₃ |

| ~ 55 - 60 | ~ 30 | C-2 |

| ~ 45 - 50 | C-3, C-5, C-6 |

Interpretation:

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF) typically around 280 Hz.[3]

-

The C-2 carbon, directly attached to the CF₃ group, will also exhibit a quartet splitting due to two-bond coupling (²JCF), with a smaller coupling constant of approximately 30 Hz.[3] This carbon will be shifted downfield compared to the other ring carbons due to the electron-withdrawing nature of the CF₃ group.

-

The remaining piperazine ring carbons (C-3, C-5, and C-6) are expected to have chemical shifts in the typical range for aliphatic amines, around 45-50 ppm.[4][5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Predicted ¹⁹F NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -80 | s | -CF₃ |

Interpretation:

-

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group.[6]

-

The chemical shift of the CF₃ group attached to an aliphatic carbon is typically in the range of -70 to -80 ppm relative to CFCl₃.[7][8] The exact chemical shift will be influenced by the solvent and the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| 1100 - 1300 | Strong | C-F stretch |

| 1400 - 1500 | Medium | C-H bend |

| 800 - 900 | Medium | N-H wag |

Interpretation:

-

A broad absorption in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary amines in the piperazine ring.

-

The C-H stretching of the methylene groups in the ring will appear in the 2800-3000 cm⁻¹ region.

-

Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethyl group.[9]

-

Bending vibrations for C-H and N-H bonds will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectral Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 154.

-

Major Fragments:

-

m/z 85: Loss of the trifluoromethyl group (•CF₃), resulting in the [M - CF₃]⁺ fragment.

-

m/z 69: The trifluoromethyl cation (CF₃⁺).

-

m/z 56: A characteristic fragment of the piperazine ring, corresponding to [C₃H₆N]⁺.

-

Caption: Predicted key fragmentation pathways for 2-(Trifluoromethyl)piperazine in Mass Spectrometry.

Interpretation:

The fragmentation of 2-(trifluoromethyl)piperazine is expected to be dominated by the cleavage of the C-C bond between the piperazine ring and the trifluoromethyl group, due to the stability of the resulting fragments. Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for piperazine derivatives, leading to the formation of characteristic smaller fragments.[10][11]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(trifluoromethyl)piperazine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 100 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: 376 MHz spectrometer, 64-128 scans, relaxation delay of 1-2 seconds. Use a standard containing a known fluorine resonance (e.g., CFCl₃) as an external reference.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Conclusion

The comprehensive spectral analysis of 2-(trifluoromethyl)piperazine, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. The trifluoromethyl group imparts distinctive features in each spectrum, from characteristic quartet splitting in ¹³C NMR to strong C-F stretching bands in the IR spectrum and specific fragmentation patterns in mass spectrometry. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important fluorinated building block.

References

-

Belcastro, M., et al. (2000). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. Journal of Physical Organic Chemistry, 13(8), 463-467. [Link]

-

Ye, Y., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 289-298. [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Majchrzak, M., et al. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Molecules, 27(15), 4935. [Link]

-

Mohan, S., & Sundaraganesan, N. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(5), 396-401. [Link]

-

Prabavathi, N., et al. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 483-492. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. [Link]

-

Lee, J., et al. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125-1129. [Link]

-

Abdel-Hay, K. M., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(7), 1067-1073. [Link]

-

SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. [Link]

-

El-Gendy, A. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, 8, 47-54. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Waterman, R., & Hillhouse, G. L. (2007). Supporting Information for: C–F Bond Activation of a Fluoroalkene by a Dinuclear Nickel(I) Complex. Wiley-VCH. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Ylide-Based Reagent. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)...[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Physicochemical Profiling of 2-(Trifluoromethyl)piperazine: A Technical Guide

Executive Summary & Structural Identity[1][2]

2-(Trifluoromethyl)piperazine (2-TFMP) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Unlike its non-fluorinated parent, 2-TFMP offers a unique stereoelectronic profile that modulates basicity, metabolic stability, and lipophilicity without significantly altering steric bulk.[1]

This guide analyzes the core physicochemical properties of 2-TFMP, focusing on its utility as a bioisostere and a scaffold for fragment-based drug discovery (FBDD).[1]

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(Trifluoromethyl)piperazine |

| CAS Number | 131922-05-9 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 154.13 g/mol |

| Appearance | White to off-white solid (typically) or hygroscopic oil |

| Melting Point | 90–95 °C (Free base) |

Stereoelectronic Profile: The Fluorine Effect[1]

The introduction of the trifluoromethyl (

Differential Basicity ( Modulation)

In unsubstituted piperazine, the two nitrogen atoms are chemically equivalent with

-

N1 (Proximal): The nitrogen atom directly adjacent (

-position) to the -

N4 (Distal): The nitrogen at the

-position is less affected by the inductive effect, retaining a basicity closer to that of a standard secondary amine.

Estimated

- (N4 - Distal): ~8.5 – 9.0 (Primary protonation site)[1][2]

- (N1 - Proximal): ~5.0 – 5.5 (Significantly depressed)[1][2]

Implication for Synthesis: This differential basicity allows for regioselective functionalization .[1][2] Electrophiles will preferentially react with the more nucleophilic N4 nitrogen under controlled conditions, avoiding the need for extensive protecting group strategies.

Conformational Preference

The piperazine ring exists predominantly in a chair conformation.[2] 1H NMR studies confirm that the bulky

Figure 1: Conformational equilibrium of 2-TFMP.[1][2] The equatorial preference stabilizes the vector of the N-substituents, crucial for rigidifying drug scaffolds.

Lipophilicity & Solubility[1][6]

The

| Parameter | Unsubstituted Piperazine | 2-(Trifluoromethyl)piperazine | Impact |

| LogP (Calc) | -1.50 | ~ -0.3 to 0.1 | Increased Permeability: Shifts the molecule from highly polar to amphiphilic, improving passive membrane transport.[1][2] |

| Polar Surface Area (TPSA) | 24.06 Ų | 24.06 Ų | Unchanged: The polar count (NH groups) remains the same, but the electron distribution is altered. |

| Solubility | Miscible | High (>10 mg/mL) | Retains excellent aqueous solubility due to the ionizable amines.[2] |

Application Insight: 2-TFMP is an ideal "solubility handle" replacement for phenyl rings.[1][2] Replacing a phenyl group with a 2-TFMP moiety often lowers LogP (reducing metabolic clearance) while maintaining a hydrophobic interaction vector via the

Metabolic Stability

A primary driver for incorporating 2-TFMP is the blockade of metabolic "soft spots."[1][2]

-

Blockade of

-Oxidation: In standard piperazines, the carbon atoms adjacent to the nitrogens are susceptible to CYP450-mediated oxidation (leading to ring opening or lactam formation).[1][2] The -

Reduced N-Oxidation: The lowered basicity of the N1 nitrogen makes it a poorer substrate for Flavin-containing Monooxygenases (FMOs), reducing N-oxide formation.[1][2]

Experimental Protocols

Protocol: Potentiometric Determination

To accurately resolve the overlapping ionization constants of the diamine.

Reagents:

Methodology:

-

Preparation: Dissolve 2-TFMP (approx. 0.05 mmol) in 20 mL of degassed water containing 0.15 M KCl.[1][2]

-

Acidification: Ensure the starting pH is < 3.0 using 0.01 M HCl to fully protonate both amine sites (

state).[1][2] -

Titration: Titrate with 0.01 M NaOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo) at 25°C under inert gas (

) blanket. -

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or non-linear regression to extract

and-

Note: Expect the first equivalence point (N1 deprotonation) to be less distinct due to the low

.[2]

-

Protocol: LogD Lipophilicity Measurement (Shake-Flask)

Standard method for partition coefficient at physiological pH.[1][2]

Methodology:

-

Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve 2-TFMP in the aqueous phase (buffer) to a concentration of 100

M. -

Partitioning: Add an equal volume of saturated octanol. Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (210 nm detection, as 2-TFMP lacks a strong chromophore, derivatization with benzoyl chloride may be required for sensitivity).

-

Calculation:

.

Synthesis & Safety

Synthetic Accessibility

While several routes exist, the most robust method for research scale involves the reduction of 2-(trifluoromethyl)pyrazine .[1]

-

Reagents:

, Pd/C or PtO2, solvent (MeOH/AcOH).[1][2] -

Challenge: Preventing defluorination. Acidic conditions are preferred to stabilize the C-F bond during hydrogenation.[2]

Handling & Safety[1][3][4]

-

Corrosivity: Like most secondary amines, 2-TFMP is corrosive to skin and eyes.[1][2] Handle with gloves and eye protection.[1][2][3]

-

Hygroscopicity: The free base absorbs atmospheric

and water.[2] Store as the hydrochloride salt (

References

-

Synthesis and Conformational Analysis: Büchele, W. R. E., et al. (2025).[1][2] "2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy."

-

Metabolic Stability of Fluorinated Amines: Hagmann, W. K. (2008).[1][2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [1][2]

-

General Piperazine Properties: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 2777670, 1-[2-(trifluoromethyl)phenyl]piperazine (Related Analog Data). [1][2]

-

Basicity of Fluorinated Amines: Morgenthaler, M., et al. (2007).[1][2] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. [1][2]

Sources

Technical Guide: Solubility Profiling of 2-(Trifluoromethyl)piperazine in Drug Discovery

Topic: 2-(Trifluoromethyl)piperazine Solubility Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)piperazine (CAS: 131922-05-9) is a high-value heterocyclic building block used to modulate the physicochemical properties of drug candidates. The incorporation of the trifluoromethyl (

This guide provides a comprehensive solubility profile, mechanistic insights into its solvation behavior, and validated protocols for experimental determination. It addresses the critical need for precise solubility data to optimize stock solution preparation, reaction solvent selection, and bioavailability modeling.

Physicochemical Basis of Solubility

To understand the solubility profile of 2-(Trifluoromethyl)piperazine, one must analyze the competition between the hydrophilic amine centers and the lipophilic, electron-withdrawing

Structural Impact on Solvation

The

Key Physicochemical Parameters:

| Property | Value / Prediction | Impact on Solubility |

| Molecular Weight | 154.13 g/mol | Low MW favors solubility in polar solvents. |

| Physical State | Solid (Powder), MP 90-95 °C | Crystalline lattice energy must be overcome by solvation. |

| LogP (Predicted) | ~0.5 to 1.1 | More lipophilic than piperazine (LogP -1.50), improving organic solvent compatibility. |

| pKa (Estimated) | Lower basicity than piperazine ( |

Electronic Effect Diagram

The following diagram illustrates the electron-withdrawing influence of the trifluoromethyl group, which destabilizes the protonated form of the adjacent amine, thereby lowering its pKa and altering aqueous solubility.

Figure 1: Electronic influence of the C2-trifluoromethyl group on piperazine nitrogen basicity.

Solubility Profile & Solvent Compatibility[1][2][3]

The solubility of 2-(Trifluoromethyl)piperazine is highly dependent on its form (Free Base vs. Hydrochloride Salt). Researchers must select solvents based on the specific form utilized in synthesis or assay.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Recommended for Stock Solutions. Excellent for both free base and salt forms. |

| Polar Aprotic | DMF | High | Good alternative to DMSO; easier to remove by evaporation. |

| Polar Protic | Methanol | High | Ideal for transferring the compound or preparing LC-MS samples. |

| Polar Protic | Water (pH 7) | Moderate | Free base has limited solubility; HCl salt is highly soluble (>100 mg/mL). |

| Chlorinated | Dichloromethane | Moderate/High | Good for free base extraction; poor for HCl salts. |

| Non-Polar | Hexane/Heptane | Low | Poor solubility; useful as an anti-solvent for crystallization. |

Critical Handling Insights

-

Hygroscopicity : The hydrochloride salt form is hygroscopic. It absorbs atmospheric moisture, which can alter the effective mass during weighing. Always handle in a desiccated environment or allow the container to equilibrate to room temperature before opening.

-

Stock Solution Stability : Solutions in DMSO are stable at -20°C for at least 3 months. Avoid repeated freeze-thaw cycles, which can induce precipitation or degradation.

Experimental Protocol: Thermodynamic Solubility Determination

For drug discovery applications requiring precise solubility data (e.g., formulation or bioassay limits), a "Shake-Flask" method coupled with HPLC-UV quantitation is the gold standard.

Protocol Workflow

Objective : Determine the equilibrium solubility of 2-(Trifluoromethyl)piperazine in a target buffer (e.g., PBS pH 7.4).

Materials :

-

Test Compound (Solid)

-

Buffer (PBS, pH 7.4)[1]

-

Orbital Shaker (Temperature controlled to 25°C)[1]

-

Syringe Filters (0.45 µm PTFE or PVDF)

-

HPLC System with UV Detector (254 nm)

Step-by-Step Methodology :

-

Saturation : Add excess solid compound (~5-10 mg) to 1 mL of buffer in a glass vial. Ensure undissolved solid remains visible.

-